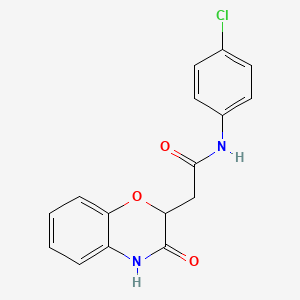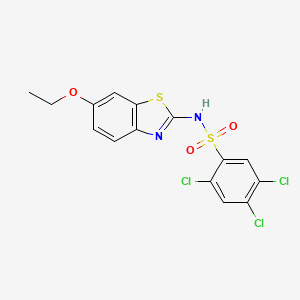
N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves chloroacetylation and subsequent reactions with substituted phenylpiperazine or similar structures. For instance, a series of compounds was synthesized starting from 2-amino-5-chlorobenzophenone, which underwent chloroacetylation followed by reaction with substituted phenylpiperazine (Verma, S., Kumar, S., & Kumar, S., 2017). This method could potentially be adapted for the synthesis of N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds often features interactions such as hydrogen bonding, which can influence their conformation and, consequently, their biological activity. For example, in certain acetamide derivatives, molecules are linked via C—H⋯O intermolecular interactions, forming structured chains or sheets (Saravanan, K., Priya, K., Anand, S., Kabilan, S., & Selvanayagam, S., 2016). Such structural features are crucial for understanding the molecular interactions and stability of N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide.
Chemical Reactions and Properties
The chemical reactivity of this compound can be inferred from similar structures, which exhibit a range of reactions such as alkylation and condensation. These reactions are often employed to introduce various substituents into the molecule, significantly altering its chemical properties and potential biological activities (Yu, P., Hu, J., Wan, R., Li, X., Zheng, S., & Xu, Y., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are essential for understanding the behavior of a compound under different conditions. For related compounds, crystallography studies reveal how molecular interactions, such as hydrogen bonding and π-stacking, influence the solid-state structure, which in turn affects the compound's solubility and melting point (Narayana, B., Yathirajan, H., Rathore, R., & Glidewell, C., 2016).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Applications
Synthesis of new compounds related to N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide has shown good antimicrobial activity, compared with standard drugs, highlighting their potential in addressing resistant bacterial strains (Patel & Shaikh, 2011).
Research on nitrogen heterocycles derived from benzoxazinone structures has demonstrated notable antioxidant and antitumor activities, suggesting these compounds as promising candidates for cancer treatment (El-Moneim et al., 2011).
Fused 1,2,4-triazines, synthesized from a reaction involving benzoxazinone derivatives, have been primarily screened for antimicrobial and antitumor activity, showcasing their potential as dual-purpose therapeutic agents (Abd El-Moneim et al., 2015).
Spectroscopic and Quantum Studies
- Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs reveal their potential as photosensitizers in dye-sensitized solar cells (DSSCs), with good light harvesting efficiency and non-linear optical (NLO) activity. These findings open new avenues for the application of these compounds in renewable energy technologies (Mary et al., 2020).
QSAR and Molecular Docking Studies
QSAR (Quantitative Structure-Activity Relationship) studies and molecular docking have been employed to evaluate the antibacterial potential of various N-derivatives, shedding light on the structural requirements for enhanced activity against specific bacterial strains (Desai et al., 2008).
Molecular docking studies of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives have demonstrated significant antimicrobial and anticancer activities, underscoring the importance of structural optimization in the development of effective therapeutic agents (Mehta et al., 2019).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-10-5-7-11(8-6-10)18-15(20)9-14-16(21)19-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWGRARZTAUAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4579221.png)

![6-bromo-3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4579233.png)
![N-(2,4-dichlorophenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4579245.png)
![4-({[(2,3-dimethylcyclohexyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579251.png)
![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4579260.png)

![ethyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate](/img/structure/B4579270.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4579271.png)
![N-{(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)[4-(difluoromethoxy)phenyl]methyl}-4-methylaniline](/img/structure/B4579285.png)
![1-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B4579288.png)
![4-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B4579295.png)
![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4579305.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4579320.png)